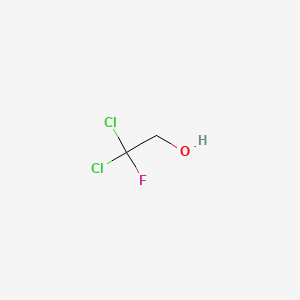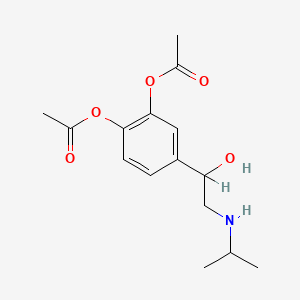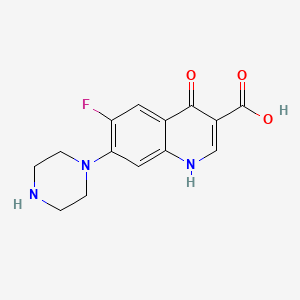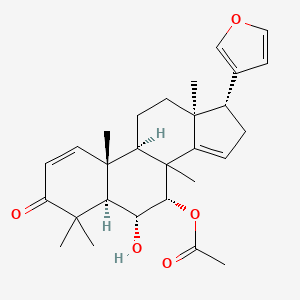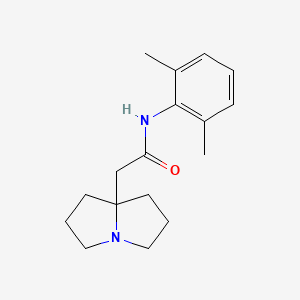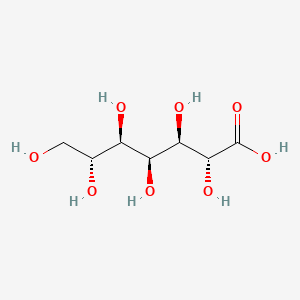
23,24-dihydrocucurbitacin D
Overview
Description
23,24-dihydrocucurbitacin D is a chemical compound and a subclass of cucurbitane triterpenoid . It’s also known as 2beta,16alpha,20,25-tetrahydroxy-10alpha-cucurbit-5-ene-3,11,22-trione 2beta,16alpha,20,25-tetrahydroxy-9beta-methyl-19-nor-10alpha-lanost-5-ene-3,11,22-trione . This compound is found in various plant species such as Wilbrandia ebracteata, Bryonia cretica, Cayaponia tayuya, Cucumis melo, and others .
Molecular Structure Analysis
The molecular structure of 23,24-dihydrocucurbitacin D includes a mass of 518.324±0 dalton . Its chemical formula is C₃₀H₄₆O₇ . The compound has been found in various plants, suggesting its structure is stable across different biological environments .Chemical Reactions Analysis
While specific chemical reactions involving 23,24-dihydrocucurbitacin D are not detailed in the sources, cucurbitacins as a class have been studied for their interactions in biological systems . They are known for their analgesic, anti-inflammatory, antimicrobial, antiviral, and anticancer biological actions .Physical And Chemical Properties Analysis
Cucurbitacins, including 23,24-dihydrocucurbitacin D, are tetracyclic triterpenes . They are known for their diverse physical and chemical properties, which contribute to their various biological activities . For example, the forces for CuB are of hydrophobic and electrostatic type, while CuE mainly manifests hydrophobic forces, and in CuD (which has an OH group), it can form hydrogen bonds .Scientific Research Applications
Lipid Regulation
23,24-Dihydrocucurbitacin B, a closely related compound to 23,24-dihydrocucurbitacin D, has been found to play a significant role in lipid regulation. It promotes lipid clearance by upregulating the low-density lipoprotein receptor (LDLR) and inhibiting PCSK9 promoter activity, thereby decreasing serum LDL-cholesterol levels. This suggests its potential in managing cholesterol and cardiovascular diseases (Li et al., 2019).
Anticancer Properties
Several studies have highlighted the anticancer effects of 23,24-dihydrocucurbitacin derivatives. For instance, 23,24-Dihydrocucurbitacin B has been shown to induce G2/M cell-cycle arrest and mitochondria-dependent apoptosis in human breast cancer cells (Yang et al., 2007). Another study on 23,24-dihydrocucurbitacin D isolated from Bryonia alba L. revealed strong antitumor activity against various cancer cells and antiproliferative effects, indicating its potential as an anticancer agent (Sohn et al., 2000).
Anti-HIV Activity
Cucurbitacins, including 23,24-dihydrocucurbitacin derivatives, have been identified to exhibit anti-HIV activities. For example, derivatives from Cowania mexicana demonstrated inhibitory activity against HIV-1 replication (Konoshima et al., 1994).
Anti-Inflammatory Properties
The anti-inflammatory properties of 23,24-dihydrocucurbitacin B have been evidenced in studies like the one conducted on arthritis induced in rats. The compound was shown to modify clinical symptoms, reduce swelling, and impact the expression of pro-inflammatory enzymes (Escandell et al., 2006).
Tyrosinase Inhibitory Activity
Compounds like 23,24-dihydro-cucurbitacin D have been isolated for their tyrosinase inhibitory activity, suggesting potential applications in treating conditions like hyperpigmentation or for use in cosmetic formulations (Oh et al., 2002).
Mechanism of Action
23,24-dihydrocucurbitacin D has been shown to inhibit NO generation by blocking NF-κB activation and iNOS gene transcription . Another study suggests that 23,24-dihydrocucurbitacin D suppresses gastric cancer cells’ proliferation, migration, and invasion through targeting ERK2 and disrupting the Ras/Raf/ERK/MMP9 signaling pathway .
Future Directions
Research on 23,24-dihydrocucurbitacin D and other cucurbitacins is ongoing, with a focus on their potential as therapeutic agents. For instance, 23,24-dihydrocucurbitacin E has been suggested as a promising candidate drug for the further design and development of novel and effective Ras/Raf/ERK/MMP9 pathway inhibitors for treating gastric cancer . Therefore, it is necessary to expand the study of the biological activity and molecular mechanisms of natural cucurbitacin and its derivatives in the future .
properties
IUPAC Name |
(2S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23,31-32,36-37H,10-15H2,1-8H3/t17-,18+,19-,20+,23+,27+,28-,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMUUFDDBRYVNJ-VOKXYEOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)CCC(C)(C)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317423 | |
| Record name | Cucurbitacin R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
23,24-dihydrocucurbitacin D | |
CAS RN |
55903-92-9 | |
| Record name | Cucurbitacin R | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55903-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cucurbitacin R | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055903929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cucurbitacin R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Chloro-6-(2-chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1217126.png)
